Cas no 1072904-11-0 ((2,3-dimethylbut-3-en-2-yl)(methyl)amine)

(2,3-Dimethylbut-3-en-2-yl)(methyl)amine is a branched aliphatic amine featuring both methyl and unsaturated alkenyl substituents. This compound is of interest in organic synthesis due to its reactive double bond and tertiary amine functionality, which make it a versatile intermediate for the preparation of more complex molecules. Its structure allows for selective modifications, including alkylation, acylation, or polymerization reactions. The presence of the dimethylbutenyl group may enhance steric effects, influencing reactivity in catalytic or asymmetric transformations. Suitable for controlled reactions under inert conditions, this amine is typically handled in solution to minimize volatility. Storage under nitrogen is recommended to maintain stability.
(2,3-dimethylbut-3-en-2-yl)(methyl)amine structure
1072904-11-0 structure
Product name:(2,3-dimethylbut-3-en-2-yl)(methyl)amine
CAS No:1072904-11-0
MF:C7H15N
MW:113.200701951981
CID:6360088
PubChem ID:18731725

(2,3-dimethylbut-3-en-2-yl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (2,3-dimethylbut-3-en-2-yl)(methyl)amine
    • 1072904-11-0
    • EN300-1853398
    • AKOS006375770
    • SCHEMBL18649551
    • Inchi: 1S/C7H15N/c1-6(2)7(3,4)8-5/h8H,1H2,2-5H3
    • InChI Key: DHJSXEZSMDFTJO-UHFFFAOYSA-N
    • SMILES: N(C)C(C)(C)C(=C)C

Computed Properties

  • Exact Mass: 113.120449483g/mol
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 92.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 1.7

(2,3-dimethylbut-3-en-2-yl)(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853398-1.0g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
1g
$1029.0 2023-06-01
Enamine
EN300-1853398-0.1g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
0.1g
$904.0 2023-09-18
Enamine
EN300-1853398-10.0g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
10g
$4421.0 2023-06-01
Enamine
EN300-1853398-5g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
5g
$2981.0 2023-09-18
Enamine
EN300-1853398-0.05g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
0.05g
$864.0 2023-09-18
Enamine
EN300-1853398-0.25g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
0.25g
$946.0 2023-09-18
Enamine
EN300-1853398-0.5g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
0.5g
$987.0 2023-09-18
Enamine
EN300-1853398-5.0g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
5g
$2981.0 2023-06-01
Enamine
EN300-1853398-2.5g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
2.5g
$2014.0 2023-09-18
Enamine
EN300-1853398-1g
(2,3-dimethylbut-3-en-2-yl)(methyl)amine
1072904-11-0
1g
$1029.0 2023-09-18

Additional information on (2,3-dimethylbut-3-en-2-yl)(methyl)amine

Comprehensive Overview of (2,3-dimethylbut-3-en-2-yl)(methyl)amine (CAS No. 1072904-11-0)

(2,3-dimethylbut-3-en-2-yl)(methyl)amine, with the CAS number 1072904-11-0, is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This amine derivative is characterized by its unique molecular structure, featuring a 2,3-dimethylbut-3-en-2-yl group bonded to a methylamine moiety. Its distinct properties make it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research and agrochemical applications.

The compound's CAS No. 1072904-11-0 is often searched in academic and industrial databases, reflecting its relevance in modern chemical research. Researchers are particularly interested in its potential as a building block for bioactive molecules and functional materials. Recent trends in green chemistry have also spurred investigations into sustainable synthesis routes for this compound, aligning with global efforts to reduce environmental impact.

One of the most frequently asked questions about (2,3-dimethylbut-3-en-2-yl)(methyl)amine revolves around its synthetic applications. The compound's versatility allows it to participate in various reactions, including alkylation, amination, and catalyzed cross-coupling processes. Its role in the development of novel polymers and specialty chemicals has also been a topic of interest, especially in industries focusing on advanced materials.

In the context of drug discovery, 1072904-11-0 has been explored as a precursor for pharmacologically active compounds. Its structural features, such as the unsaturated hydrocarbon chain and the tertiary amine group, make it a promising candidate for modulating biological activity. This has led to its inclusion in libraries of high-throughput screening for potential therapeutic agents.

The compound's physical and chemical properties are another area of focus. Its boiling point, solubility, and stability under various conditions are critical parameters for industrial applications. Recent studies have also examined its spectroscopic characteristics, such as NMR and IR spectra, to facilitate its identification and quality control in laboratory settings.

With the rise of computational chemistry, (2,3-dimethylbut-3-en-2-yl)(methyl)amine has been the subject of molecular modeling studies. These simulations aim to predict its reactivity and interactions with other molecules, providing insights that complement experimental data. Such approaches are particularly valuable in optimizing synthetic pathways and reducing trial-and-error in the lab.

In summary, (2,3-dimethylbut-3-en-2-yl)(methyl)amine (CAS No. 1072904-11-0) is a compound of significant scientific and industrial interest. Its applications span pharmaceuticals, agrochemicals, and advanced materials, making it a key player in the evolving landscape of chemical innovation. As research continues to uncover its potential, this compound is poised to remain a focal point in the quest for sustainable and efficient chemical solutions.

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